But-3-ene-1-sulfonyl chloride
Overview
Description
“But-3-ene-1-sulfonyl chloride” is a chemical compound with the molecular formula C4H7ClO2S . It is a type of sulfonyl chloride, which are compounds that contain a sulfonyl functional group attached to a chloride atom .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including “But-3-ene-1-sulfonyl chloride”, can be achieved through various methods. One approach involves the activation of sulfonamides using pyrilium salts . Another method includes the deoxygenation of sulfonic acids . Transition-metal-catalyzed processes based on palladium, copper, and nickel have also been developed .
Molecular Structure Analysis
The molecular structure of “But-3-ene-1-sulfonyl chloride” can be represented by the InChI code: 1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 . This indicates that the molecule consists of a but-3-ene chain with a sulfonyl chloride group attached at one end.
Chemical Reactions Analysis
Sulfonyl chlorides, including “But-3-ene-1-sulfonyl chloride”, are known for their reactivity towards nucleophiles . They are often used as electrophilic warheads in chemical reactions . The sulfur fluoride exchange (SuFEx) process, a type of click reaction, has been used to manipulate sulfonyl chlorides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “But-3-ene-1-sulfonyl chloride” include a molecular weight of 154.62 g/mol . Sulfonyl chlorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Scientific Research Applications
Friedel-Crafts Sulfonylation
- Application : But-3-ene-1-sulfonyl chloride has been utilized in Friedel-Crafts sulfonylation reactions. This process involves the sulfonylation of benzene and substituted benzenes, leading to the formation of diaryl sulfones. The reaction is facilitated by 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, which act both as unconventional reaction media and as Lewis acid catalysts. This method shows enhanced reactivity and yields almost quantitative results under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
- Application : Polymer-supported sulfonyl chloride, a category that includes But-3-ene-1-sulfonyl chloride, is instrumental in the solid-phase synthesis of 1,3-oxazolidin-2-ones. These compounds, especially when derived from enantiopure 1,2-diols, exhibit significant antibacterial activity. The process involves attaching 1,2-diols to the solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination (Holte, Thijs, & Zwanenburg, 1998).
Anticancer Activity in Chalcone Analogues
- Application : But-3-ene-1-sulfonyl chloride has been used in synthesizing sulfonyl esters, which exhibit strong in vitro anticancer activities. These compounds induce apoptotic cell death and cell cycle arrest in cancer cell lines, demonstrating potential for cancer treatment research (Muškinja et al., 2019).
Synthesis of β-Ketosulfones
- Application : An efficient, green strategy has been developed for the synthesis of β-ketosulfones using sulfonyl chlorides like But-3-ene-1-sulfonyl chloride. This process involves reacting aromatic alkenes with sulfonyl chlorides in the presence of tert-butyl hydroperoxide and triethylamine, offering a cost-effective and environmentally friendly method for creating β-ketosulfones (Xia et al., 2016).
Visible-Light-Initiated Regioselective Sulfonylation
- Application : A novel method for visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides like But-3-ene-1-sulfonyl chloride has been developed. This method is advantageous due to its eco-friendly nature, broad substrate scope, and ease of scale-up, making it a promising approach in green chemistry (Meng et al., 2020).
Synthesis of Alk-2-enesulfonyl Chlorides
- Application : Alk-2-enesulfonyl chlorides, including But-3-ene-1-sulfonyl chloride, are synthesized for use in iron-catalyzed desulfinylative cross-coupling reactions. These reactions have broad applications, including in the synthesis of ester-substituted alk-2-enesulfonyl chloride and symmetrical products through double C-C allylation (Volla, Marković, Dubbaka, & Vogel, 2009).
Future Directions
The future of “But-3-ene-1-sulfonyl chloride” and other sulfonyl chlorides lies in further exploring their potential in click chemistry, particularly in the SuFEx process . This includes developing new synthetic approaches, exploring their applications in drug development, polymer science, and biochemistry, and overcoming potential limitations .
properties
IUPAC Name |
but-3-ene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLFRGLMOUTPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478244 | |
Record name | but-3-ene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-ene-1-sulfonyl chloride | |
CAS RN |
33994-36-4 | |
Record name | but-3-ene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-ene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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